molecular formula C7H7BrO3 B1662002 Ethyl 5-bromofuran-2-carboxylate CAS No. 6132-37-2

Ethyl 5-bromofuran-2-carboxylate

Cat. No. B1662002
CAS RN: 6132-37-2
M. Wt: 219.03 g/mol
InChI Key: GVAPLPBPJARJEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromofuran-2-carboxylate is an organic compound that belongs to the family of furan derivatives . It is a clear liquid with a color ranging from colorless to yellow . The compound is commonly used in the synthesis of other organic compounds with diverse biological activities.


Synthesis Analysis

The synthesis of Ethyl 5-bromofuran-2-carboxylate can be achieved through various methods. One method involves reacting furan-2-carboxylic acid with thionyl chloride, generating furan-2-carboxylic acid chloride, followed by reaction with sodium bromide, and then treating the resulting acid bromide with ethanol. Another method involves the use of oxalyl dichloride in dichloromethane at 20℃ for 1 hour, followed by the addition of triethylamine in dichloromethane for 15 hours .


Molecular Structure Analysis

The molecular structure of Ethyl 5-bromofuran-2-carboxylate is characterized by a furan ring, a carboxylate group, and a bromine atom . The IUPAC name for this compound is ethyl 5-bromo-2-furoate . The InChI code for this compound is 1S/C7H7BrO3/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4H,2H2,1H3 .


Chemical Reactions Analysis

Ethyl 5-bromofuran-2-carboxylate can participate in various chemical reactions. For instance, it can undergo lithiation using n-BuLi, which presumably generates a 2,5-dianion . This compound can also participate in metal-catalyzed cross-coupling reactions and as nucleophiles in addition reactions .


Physical And Chemical Properties Analysis

Ethyl 5-bromofuran-2-carboxylate has a molecular weight of 219.03 . It is soluble in organic solvents such as ethanol, acetone, and ether. The compound has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a lipophilicity Log Po/w (iLOGP) of 2.36 .

properties

IUPAC Name

ethyl 5-bromofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAPLPBPJARJEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50323014
Record name Ethyl 5-bromofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromofuran-2-carboxylate

CAS RN

6132-37-2
Record name 6132-37-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402789
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 5-bromofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred suspension of 8.43 g (44.14 mmol) of 5-bromo-2-furoic acid in 100 ml absolute ethanol was added 4 ml of thionyl chloride. This mixture was stirred at reflux for 3 hours and at room temperature for 18 hours. The solvent was removed in vacuo, the residual oil treated with 100 ml water and extracted with 3×75 ml ether. The combined ether extracts were washed with saturated NaHCO3 and saturated NaCl solutions and dried (MgSO4). Solvent was removed in vacuo and the residue kugelrohr distilled (60° C.; 0.4 mm) to give the captioned compound as a colorless oil. PMR (CDCl3); δ1.35 (3H, t, J~7 Hz), 4.37 (2H, q, J~7 Hz), 6.45 (1H, d, J~4 Hz), 7.1 (1H, d, J~4 Hz).
Quantity
8.43 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To absolution of 2-bromo-5-carboxyfuran (10 g) in dimethyl sulfoxide (100 ml), potassium carbonate (7.96 g) was added at 15 to 30° C. and ethyl iodide (16.8 ml) was added dropwise thereto. The mixture was stirred for 15 hours. The reaction solution was then poured into water and extracted with chloroform. The organic layer was washed with water, a saturated aqueous sodium hydrogencarbonate solution and a saturated aqueous NaCl solution, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The resulting residue was separated using silica gel column chromatography (hexane:ethyl acetate=2;l) to obtain 11.34 g of the desired product as an oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.96 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

10 g of 5-bromo-2-furancarboxylic acid were refluxed for 24 hours in 200 ml of ethanol in the presence of 2 ml of thionyl chloride. The solvent was evaporated and the residue was poured into an aqueous sodium bicarbonate solution. The mixture was extracted with ethyl acetate and the extract was dried. The solvent was evaporated to obtain 8.5 g of the expected product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-bromofuran-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-bromofuran-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-bromofuran-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-bromofuran-2-carboxylate
Reactant of Route 5
Ethyl 5-bromofuran-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-bromofuran-2-carboxylate

Citations

For This Compound
32
Citations
KS Yeung - Metalation of azoles and related five-membered ring …, 2012 - Springer
… A one-pot zincation of ethyl 5-bromofuran-2-carboxylate using Zn/LiCl followed by a Negishi coupling employing an i-Pr analog of Pd-PEPPSI-IPent as a catalyst was also reported [40]. …
Number of citations: 39 link.springer.com
FM Piller, P Knochel - Synthesis, 2011 - thieme-connect.com
… According to the general procedure, the metalation of ethyl 5-bromofuran-2-carboxylate (2c; 219 mg, 1.0 mmol) in THF (1 mL) was complete within 30 min at -78 C when 1.1 M …
Number of citations: 18 www.thieme-connect.com
N Miyagawa, T Ogura, K Okano, T Matsumoto… - Chemistry …, 2017 - journal.csj.jp
… Ethyl 5-bromofuran-2-carboxylate (1) was prepared by the esterification of commercially available 5-bromofuran-2-carboxylic acid, which could be easily obtained from biomass derived …
Number of citations: 28 www.journal.csj.jp
SH Kim, RD Rieke - The Journal of Organic Chemistry, 2013 - ACS Publications
… Next, ethyl 5-bromofuran-2-carboxylate (0.88 g, 4.0 mmol) was added into the flask. The resulting mixture was stirred at room temperature overnight, quenched with saturated NH 4 Cl …
Number of citations: 22 pubs.acs.org
J Dubovik, A Bredihhin - Synthesis, 2015 - thieme-connect.com
… The organozinc reagent was prepared from ethyl 5-bromofuran-2-carboxylate according to TP2 with a concentration of 0.3467 M. According to TP3, 3f (279 mg, 1 mmol) was reacted …
Number of citations: 21 www.thieme-connect.com
L Melzig, CB Rauhut, N Naredi‐Rainer… - … –A European Journal, 2011 - Wiley Online Library
… sulfoxide, was treated with iPrMgCl⋅LiCl (−50 C, 5 min, 2-Me-THF), transmetallated and used in cross-coupling reactions with ethyl 4-iodobenzoate or ethyl 5-bromofuran-2-carboxylate…
L Klier, DS Ziegler, R Rahimoff, M Mosrin… - … Process Research & …, 2017 - ACS Publications
… Pd-catalyzed Negishi cross-coupling of the zinc species 4 with Pd(dba) 2 (565 mg, 2 mol %), tfp (465 mg, 4 mol %) (8) and ethyl 5-bromofuran-2-carboxylate (13.14 g, 1.2 equiv) …
Number of citations: 23 pubs.acs.org
NJ Kim, FN Li, JH Lee, S Park, K Kim… - Chemistry–An Asian …, 2013 - Wiley Online Library
… Suzuki–Miyaura coupling of commercially available phenyl boronic acids with ethyl 5-bromofuran-2-carboxylate 11 yielded the corresponding ethyl esters. Subsequent LiOH hydrolysis …
Number of citations: 7 onlinelibrary.wiley.com
K Otake, S Azukizawa, S Takeda, M Fukui… - Chemical and …, 2015 - jstage.jst.go.jp
… acids 8A, D and E were purchased, 8G was prepared according to the literature 35) and 3-(5-fluorofuryl)acrylic acid (8F) was synthesized from ethyl 5-bromofuran-2-carboxylate (27), as …
Number of citations: 13 www.jstage.jst.go.jp
D Guo, K Jiang, H Gan, Y Ren, J Long… - Angewandte …, 2023 - Wiley Online Library
Developing well‐defined structures and desired properties for porous organic polymer (POP) supported catalysts by controlling their composition, size, and morphology is of great …
Number of citations: 5 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.